molecular formula C9H13NO3 B13039003 2,3,5-Trimethoxyaniline

2,3,5-Trimethoxyaniline

Cat. No.: B13039003
M. Wt: 183.20 g/mol
InChI Key: BBNQSYUZYQBRAO-UHFFFAOYSA-N
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Description

2,3,5-Trimethoxyaniline: is an organic compound characterized by an aromatic ring with three methoxy groups positioned at the 2, 3, and 5 locations. It is a derivative of aniline and is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethoxyaniline typically involves the nitration of 1,2,3-trimethoxybenzene followed by reduction. The nitration step introduces a nitro group, which is then reduced to an amine group to form this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trimethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The exact mechanism of action of 2,3,5-Trimethoxyaniline is not fully understood. it is speculated to function as an agonist at specific G protein-coupled receptors, which play a crucial role in regulating physiological processes such as cell proliferation and differentiation. Additionally, it may influence the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in fatty acid metabolism .

Comparison with Similar Compounds

  • 3,4,5-Trimethoxyaniline
  • 2,4,5-Trimethoxyaniline
  • 2,3,4-Trimethoxyaniline

Comparison: 2,3,5-Trimethoxyaniline is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different reactivity patterns and interactions with biological targets .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2,3,5-trimethoxyaniline

InChI

InChI=1S/C9H13NO3/c1-11-6-4-7(10)9(13-3)8(5-6)12-2/h4-5H,10H2,1-3H3

InChI Key

BBNQSYUZYQBRAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)OC)N

Origin of Product

United States

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